N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide
Description
N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted aromatic ring, an oxazolidine ring, and an acetamide group. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-6-10(2)13(11(14)7-9)15-12(17)8-16-4-3-5-18-16/h6-7H,3-5,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWDPFHXDVNIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CN2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide typically involves the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the acetamide group: This step involves the reaction of the oxazolidine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Chlorination and methylation of the aromatic ring: The aromatic ring can be chlorinated using reagents like thionyl chloride or sulfuryl chloride, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions could target the oxazolidine ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a potential pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidine ring could be involved in binding interactions, while the aromatic and acetamide groups may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide
- N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)propionamide
- N-(2-bromo-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide
Comparison
Compared to similar compounds, N-(2-chloro-4,6-dimethylphenyl)-2-(1,2-oxazolidin-2-yl)acetamide may exhibit unique properties due to the specific positioning of the chloro and methyl groups on the aromatic ring. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
